N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide
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Overview
Description
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a hydroxy group at the 7th position and a phenylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of the triazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methyl-1,2,4-triazole with a suitable aldehyde or ketone in the presence of a catalyst can yield the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the triazolopyrimidine core and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazolopyrimidine core or the phenylpropanamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxy or methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the triazolopyrimidine core can produce partially or fully reduced derivatives .
Scientific Research Applications
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in Plasmodium species . The compound’s ability to bind to HIV TAR RNA suggests a potential mechanism for antiviral activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide stands out due to its unique combination of a triazolopyrimidine core with a phenylpropanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H15N5O2/c1-10-13(14(22)20-15(18-10)16-9-17-20)19-12(21)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,19,21)(H,16,17,18) |
InChI Key |
GQIARUIELYYDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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